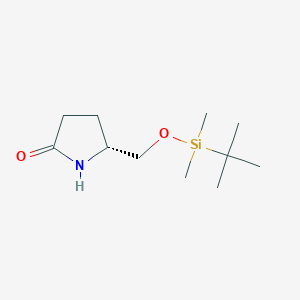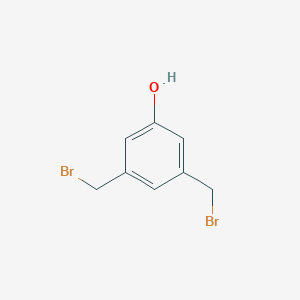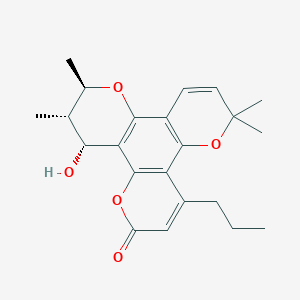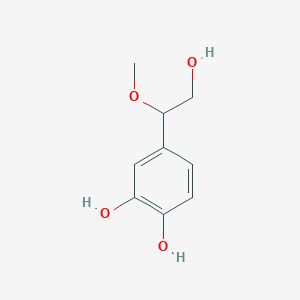
4-(2-Hydroxy-1-methoxyethyl)benzene-1,2-diol
Übersicht
Beschreibung
The compound 4-(2-Hydroxy-1-methoxyethyl)benzene-1,2-diol is a chemical structure that is related to various research areas, including photoluminescent materials, natural product synthesis, and asymmetric reactions in organic chemistry. Although the exact compound is not directly synthesized or analyzed in the provided papers, related compounds and methodologies can offer insights into its potential properties and synthetic routes.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with specific reagents and conditions. For instance, the Knoevenagel reaction is used to synthesize photoluminescent phenylene vinylene oligomers, which suggests that similar condensation reactions could be employed for the synthesis of 4-(2-Hydroxy-1-methoxyethyl)benzene-1,2-diol . Additionally, the total synthesis of a complex natural product starting from a substituted phenyl methanol indicates the possibility of using halogenated intermediates and demethylation strategies that could be relevant for synthesizing the target compound .
Molecular Structure Analysis
The molecular structure of related compounds shows significant diversity in terms of the spatial arrangement and the presence of functional groups. For example, the second monoclinic polymorph of a pyrazolone derivative displays a disordered hydroxyl group and intramolecular hydrogen bonding . This information could be extrapolated to predict the potential for polymorphism and intramolecular interactions in 4-(2-Hydroxy-1-methoxyethyl)benzene-1,2-diol.
Chemical Reactions Analysis
Chemical reactions involving related structures demonstrate the reactivity of substituted benzene rings and the influence of different substituents on the reaction outcomes. Asymmetric reactions of methoxy-substituted benzoquinones with styrenyl systems result in various enantioselective products, indicating that the methoxy and hydroxy groups on a benzene ring can significantly affect the stereochemistry of the products . This could be relevant when considering the reactivity of 4-(2-Hydroxy-1-methoxyethyl)benzene-1,2-diol in similar contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structures. For instance, the photoluminescent properties of phenylene vinylene oligomers are affected by their state (crystalline solid, molecular solution, or liquid crystalline state) . The presence of methoxy and hydroxy groups in the title compound could similarly influence its solubility, photophysical characteristics, and potential for forming hydrogen bonds, as seen in other compounds with similar functional groups .
Wissenschaftliche Forschungsanwendungen
Lignin Chemistry and Environmental Implications
- Lignin Acidolysis Mechanism : Research has explored the acidolysis mechanisms of dimeric non-phenolic β-O-4-type lignin model compounds. A study demonstrated the significant role of the γ-hydroxymethyl group in these processes, revealing insights into lignin breakdown and potential applications in biomass conversion technologies (T. Yokoyama, 2015).
Biodegradation and Pollution Treatment
- Biodegradation of Pollutants : Investigations into the biodegradation of polycyclic aromatic hydrocarbons (PAHs) have identified microbial strains capable of degrading pollutants like pyrene. Mycobacterium strains, in particular, have shown efficiency in degrading pyrene, a compound with structural similarities to 4-(2-Hydroxy-1-methoxyethyl)benzene-1,2-diol, highlighting the potential for bioremediation applications (Mohammad Qutob et al., 2022).
Health and Biological Effects
- Antimicrobial Properties : Monoterpenes, including compounds structurally related to 4-(2-Hydroxy-1-methoxyethyl)benzene-1,2-diol, have been studied for their antimicrobial properties. p-Cymene, for example, is a monoterpene with significant antimicrobial effects, suggesting potential health applications for similar compounds (A. Marchese et al., 2017).
Oxidative Stress Biomarkers
- Bioactive Marker of Oxidative Stress : Studies have identified compounds like 4-hydroxynonenal, which share functional groups with 4-(2-Hydroxy-1-methoxyethyl)benzene-1,2-diol, as bioactive markers of oxidative stress. These findings support the role of similar compounds in signaling oxidative stress in biological systems (N. Žarković, 2003).
Flame Retardants and Safety
- Novel Brominated Flame Retardants : Research into novel brominated flame retardants, including those related to the chemical structure of 4-(2-Hydroxy-1-methoxyethyl)benzene-1,2-diol, has emphasized their occurrence in indoor environments and their potential risks, underscoring the need for further studies on their safety and environmental impact (E. A. Zuiderveen et al., 2020).
Eigenschaften
IUPAC Name |
4-(2-hydroxy-1-methoxyethyl)benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-13-9(5-10)6-2-3-7(11)8(12)4-6/h2-4,9-12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTLCGMGZCXRMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CO)C1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625425 | |
| Record name | 4-(2-Hydroxy-1-methoxyethyl)benzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxy-1-methoxyethyl)benzene-1,2-diol | |
CAS RN |
577976-26-2 | |
| Record name | 4-(2-Hydroxy-1-methoxyethyl)benzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



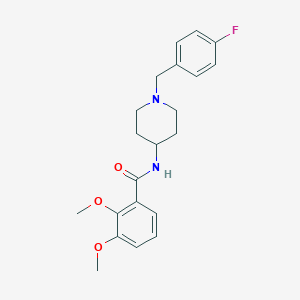

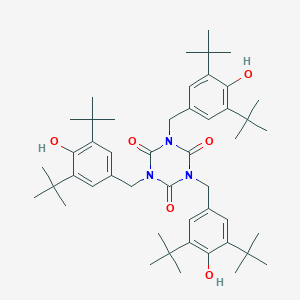
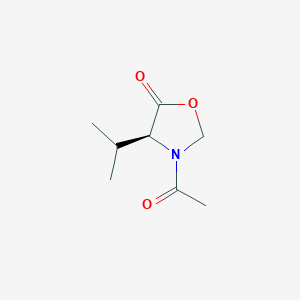
![Benzamide,N-[2-hydrazinylidene-4-(4-methoxyphenyl)-1(2H)-pyrimidinyl]-](/img/structure/B141879.png)
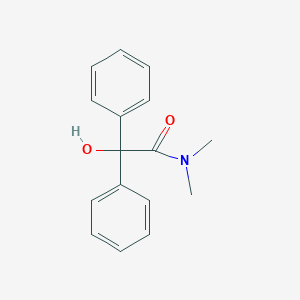

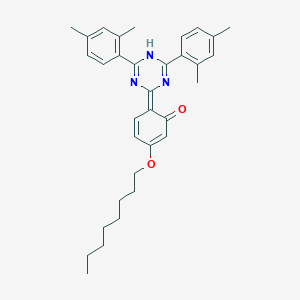
![1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone](/img/structure/B141888.png)

